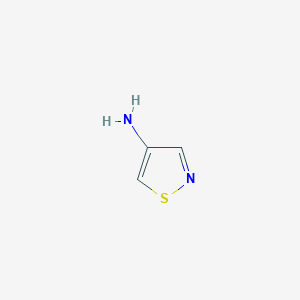

Isothiazol-4-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-6-2-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCFBXXCFKVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624447 | |

| Record name | 1,2-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-28-2 | |

| Record name | 1,2-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isothiazol 4 Amine and Its Functionalized Derivatives

Strategies for Isothiazole (B42339) Ring Formation Leading to 4-Aminoisothiazoles

The construction of the isothiazole nucleus with a 4-amino substituent can be achieved through several strategic bond formations. These methods offer versatility in accessing a range of functionalized derivatives.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including 4-aminoisothiazoles. This approach involves the formation of a key bond within a pre-assembled acyclic precursor to close the five-membered isothiazole ring. The specific bond being formed in the cyclization step provides a convenient way to classify these synthetic routes.

The formation of the sulfur-nitrogen bond is a common and efficient method for constructing the isothiazole ring. In the context of 4-aminoisothiazole synthesis, this typically involves the cyclization of a sulfur-containing precursor that also bears a nitrogen-containing functional group in a suitable position. While specific examples leading directly to isothiazol-4-amine are not extensively documented in readily available literature, the general principle involves the oxidative cyclization of β-enaminothioamides or related structures. In these reactions, an oxidizing agent facilitates the removal of hydrogen atoms, leading to the formation of the S-N bond and the aromatic isothiazole ring. The presence of an amino or protected amino group at the appropriate position on the acyclic precursor would be a prerequisite for the synthesis of 4-aminoisothiazole derivatives via this route.

A notable example of C-C bond formation to construct a 4-aminoisothiazole system is the Thorpe-Ziegler cyclization. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile, leading to the formation of an enamino nitrile, which is a tautomer of a β-ketonitrile. In the synthesis of isothiazole derivatives, a sulfur-containing dinitrile precursor can be employed.

A specific application of this methodology is the synthesis of methyl 4-aminoisothiazole-3-carboxylate. wikipedia.org The reaction proceeds through an intramolecular cyclization of a carefully designed acyclic precursor, where the formation of the C4-C5 bond of the isothiazole ring is the key step. The subsequent tautomerization of the resulting cyclic intermediate affords the aromatic 4-aminoisothiazole derivative.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dinitrile precursor | Base (e.g., sodium ethoxide) in a suitable solvent | Methyl 4-aminoisothiazole-3-carboxylate | Not explicitly stated | wikipedia.org |

This table is based on the general principles of the Thorpe-Ziegler reaction as applied to isothiazole synthesis and the specific product mentioned in the literature.

The formation of a carbon-sulfur bond is another viable strategy for the synthesis of the isothiazole ring. This approach typically involves the reaction of a precursor containing a nitrogen atom and the C3-C4-C5 carbon framework with a sulfurating agent. For the synthesis of 4-aminoisothiazoles, the starting material would need to possess an amino or a group that can be converted to an amino group at the future C4 position.

While specific examples detailing the synthesis of this compound through intramolecular C-S bond formation are not prominently featured in the reviewed literature, the general strategy would likely involve the cyclization of an α,β-unsaturated nitrile or a related compound bearing a nitrogen functionality, with a source of sulfur. The reaction would proceed via the nucleophilic attack of the nitrogen on the sulfur-activated β-carbon, followed by cyclization and aromatization.

The construction of the isothiazole ring through the formation of a carbon-nitrogen bond is a less common but plausible synthetic route. This strategy would entail the cyclization of a precursor that already contains the S-C3-C4-C5-N fragment, with the final ring closure occurring between the nitrogen atom and the C5 carbon.

For the synthesis of 4-aminoisothiazoles via this pathway, a suitable acyclic precursor would be required, featuring an amino group at the C4 position and reactive functionalities at the C5 and nitrogen positions that can participate in the cyclization. The specific reaction conditions would be highly dependent on the nature of the chosen precursor.

Heterocyclization Reactions

Heterocyclization reactions, which involve the formation of the heterocyclic ring from two or more components in a single step, represent an efficient approach to isothiazole synthesis. These reactions often proceed through a cascade of bond-forming events.

One of the prominent methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.net While this reaction directly leads to thiophenes, modifications and analogous reactions could potentially be adapted for the synthesis of 4-aminoisothiazoles by using appropriate starting materials where a nitrogen source is incorporated differently.

Three-component reactions have also been developed for the synthesis of isothiazoles. For instance, the reaction of enaminoesters, fluorodibromoamides or esters, and sulfur can lead to the formation of the isothiazole ring through the creation of new C-S, C-N, and N-S bonds. researchgate.net By selecting an enaminoester with a protected amino group at the β-position, this methodology could be directed towards the synthesis of 4-aminoisothiazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Bonds Formed |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | 2-Aminothiophene (Gewald Reaction) | C-C, C-S |

| Enaminoester | Fluorodibromoiamide/ester | Sulfur | Thiazole (B1198619)/Isothiazole | C-S, C-N, N-S |

This table illustrates general heterocyclization reactions that could be conceptually adapted for the synthesis of 4-aminoisothiazoles.

Synthesis from Pre-existing Heterocyclic Compounds

The transformation of existing heterocyclic rings into isothiazoles represents another important synthetic route. This approach can be particularly effective when the precursor heterocycle is readily accessible.

One of the older, yet still applicable, methods for isothiazole synthesis involves the chemical conversion of isoxazoles. medwinpublishers.com Specifically, 3,5-disubstituted isothiazoles can be prepared from the corresponding isoxazole (B147169) precursors. medwinpublishers.comresearchgate.net The transformation is achieved by reacting the isoxazole with phosphorus pentasulfide (P₄S₁₀) in a pyridine (B92270) solvent. medwinpublishers.comresearchgate.net This reaction effectively replaces the oxygen atom of the isoxazole ring with a sulfur atom to yield the target isothiazole.

| Precursor Heterocycle | Reagent | Solvent | Product | Reference |

| Isoxazoles | Phosphorus pentasulfide | Pyridine | 3,5-Disubstituted isothiazoles | medwinpublishers.comresearchgate.net |

The intramolecular oxidative cyclization of precursors containing the requisite atoms is a direct method for forming the isothiazole ring. A relevant example is the solvent-free oxidative cyclization of 3-aminopropenethiones. thieme-connect.com This reaction can be performed efficiently using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com A notable feature of this method is its effectiveness under mild conditions (room temperature over 2-3 hours) as well as under microwave irradiation (1-2 minutes), with the yields of the resulting 4-cyanoisothiazoles being comparable in both cases. thieme-connect.com

| Precursor | Oxidizing Agent | Conditions | Product | Reference |

| 3-Aminopropenethiones | Chromium trioxide on silica gel | Room temperature or Microwave irradiation | 4-Cyanoisothiazoles | thieme-connect.com |

Specific Synthesis of this compound and its Direct Precursors

While general methods provide access to the isothiazole core, specific functionalization is required to produce this compound. This often involves the manipulation of functional groups on a pre-formed isothiazole ring.

Diazotization of Isothiazolamines and Subsequent Transformations

This compound, like other primary aromatic amines, can undergo diazotization to form a diazonium salt. thieme-connect.deorganic-chemistry.org This intermediate is highly versatile and serves as a gateway to a variety of 4-substituted isothiazoles. thieme-connect.de The diazotization is typically carried out by treating the this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or with nitrosonium tetrafluoroborate. thieme-connect.deorganic-chemistry.org

The resulting isothiazole-4-diazonium salt can then undergo a range of substitution reactions typical of arenediazonium salts. thieme-connect.de For example, Sandmeyer reactions using copper(I) halides (CuCl, CuBr) lead to the corresponding 4-haloisothiazoles. thieme-connect.de Similarly, reaction with copper(I) cyanide affords 4-cyanoisothiazole. thieme-connect.de A specific application of this method is the synthesis of 4-iodoisothiazole (B1624754) from this compound, which proceeds in 65% yield via diazotization followed by treatment with potassium iodide. thieme-connect.de

| Starting Material | Reagents | Reaction Type | Product | Yield | Reference |

| This compound | 1. NaNO₂/H⁺ 2. CuCl/CuBr | Sandmeyer | 4-Chloroisothiazole / 4-Bromoisothiazole | N/A | thieme-connect.de |

| This compound | 1. NaNO₂/H⁺ 2. CuCN | Sandmeyer | 4-Cyanoisothiazole | N/A | thieme-connect.de |

| This compound | 1. Diazotization 2. KI | Diazotization-Iodination | 4-Iodoisothiazole | 65% | thieme-connect.de |

Reactions of Substituted Isothiazoles with Aminating Agents

The direct amination of a substituted isothiazole at the 4-position is a potential but less commonly documented route compared to methods that construct the ring system itself. Synthetic strategies often favor building the ring from precursors that already contain the nitrogen source for the 4-amino group. For instance, syntheses starting from primary enamines or enamino thiones incorporate the amino functionality during the cyclization process. rsc.orgmedwinpublishers.com Nucleophilic aromatic substitution reactions on activated isothiazole precursors, such as halo-isothiazoles, could theoretically provide a pathway to isothiazol-4-amines, though specific examples for the 4-position are not extensively detailed in the surveyed literature. The reactivity of the isothiazole ring often directs nucleophilic attacks to the C2 position and electrophilic substitutions to the C5 position. pharmaguideline.com

Methods involving 3-(methylthio)-5H-pyrazolo[4,3-d]this compound as an Intermediate

A synthetic approach utilizing 3-(methylthio)-5H-pyrazolo[4,3-d]this compound as an intermediate for the preparation of this compound derivatives is highly specific. Extensive searches of chemical literature did not yield documented methods for the synthesis or subsequent reaction of this particular fused heterocyclic system to produce other this compound compounds. This suggests that if such a pathway exists, it is not a widely reported or common methodology. Research in related pyrazole (B372694) compounds, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, focuses on different synthetic outcomes. researchgate.net

Synthesis of 4-Amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide

A specific derivative, 4-Amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide, also known as a β-amino-γ-sultam, is synthesized through a distinct pathway. The strategy is based on a Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction. The starting materials for this synthesis are cyclic vicinal amino nitriles. These precursors are subjected to methansulfonylation to produce N-methylmethanesulfonamides, which then undergo the intramolecular cyclization to yield the target β-amino-γ-sultam framework.

Functionalization of the Isothiazole Nucleus at the 4-Amino Position and Ring System

The isothiazole-4-amine scaffold offers multiple sites for functionalization, including the exocyclic amino group and the heterocyclic ring itself, allowing for the generation of diverse molecular architectures.

Derivatization of the Amine Group (e.g., Acylation Reactions)

The 4-amino group on the isothiazole ring system readily undergoes reactions with various electrophiles. Acylation is a common method for derivatization. For example, the amino group of 4-amino-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide derivatives reacts with C-electrophiles such as acetic anhydride (B1165640) and benzoyl chloride. nih.govsemanticscholar.orgmdpi.com These reactions lead to the formation of the corresponding N-acetylated and N-benzoylated products, demonstrating the nucleophilic character of the exocyclic amine. This type of derivatization is a key step in modifying the properties of the parent compound and is widely used in the synthesis of biologically active molecules. medwinpublishers.com

Substitutions on the Isothiazole Ring for Enhanced Molecular Diversity

While the amino group is reactive towards carbon-based electrophiles, the isothiazole ring can be functionalized using other reagents. In the case of the 4-amino-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide system, the C-5 position is susceptible to attack by heteroatom electrophiles. For instance, bromination occurs at the C-5 position of the ring. This regioselectivity highlights the distinct reactivity of the ring carbons versus the exocyclic amine.

Another strategy for modifying the ring involves the conversion of the 4-amino group into a diazonium salt. thieme-connect.de These salts are versatile intermediates that can be transformed into various other functional groups. For example, treatment of the diazonium salt of this compound with potassium iodide yields 4-iodoisothiazole. thieme-connect.de The resulting 4-haloisothiazole can then participate in further reactions, such as Grignard reactions, to introduce new carbon-based substituents at the 4-position. thieme-connect.de

Introduction of Complex Side Chains and Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Coumarin)

The isothiazole-4-amine scaffold serves as a building block for the synthesis of more complex molecules incorporating other heterocyclic systems. This approach is used to generate compounds with enhanced molecular diversity and potential biological activity.

One notable example is the synthesis of isothiazolo[5,4-d]pyrimidines. nih.gov These fused heterocyclic systems can be prepared from appropriately substituted this compound precursors. For instance, new 5-amino-3-methylisothiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their cytotoxic activity. nih.gov The synthesis of thiazolo[4,5-d]pyrimidines, a closely related scaffold, often starts from 4-amino-2-substituted-thiazole-5-carboxamides, which undergo cyclization with reagents like trifluoroacetic anhydride to form the fused pyrimidine ring. mdpi.com

Furthermore, complex side chains containing coumarin (B35378) and pyrimidine moieties have been attached to the isothiazole nucleus. A series of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin derivatives were synthesized via Williamson ether condensation and substitution reactions. nih.gov The general synthetic procedure involves reacting a substituted chloropyrimidine with an isothiazole-coumarin intermediate in the presence of a base like potassium carbonate. nih.gov

Below is a table summarizing representative compounds synthesized through these methods.

| Compound Name | Yield | Melting Point (°C) | Reference |

| 7-(2-((5-Chloro-6-methylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one | 44% | 201–203 | nih.gov |

| 7-(2-((5-Bromo-6-methylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one | 33% | 194–195 | nih.gov |

| 4-Chloro-6-((2-((4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)amino)pyrimidine-5-carbonitrile | 21% | 211–213 | nih.gov |

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) pharmaguideline.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | 65% | 197–198 | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of Isothiazol 4 Amine

Reactivity of the 4-Amino Group

The reactivity of Isothiazol-4-amine is largely dictated by the nucleophilic character of its primary amino group (-NH₂) and the aromatic isothiazole (B42339) ring. vulcanchem.com The amino group readily participates in various reactions, including those with electrophiles and diazotizing agents.

Reactions with Primary and Secondary Amines leading to Thioamides or Amino-isothiazolones

While direct reactions of this compound with primary and secondary amines are not extensively detailed in the provided search results, related isothiazolone (B3347624) systems offer insights into potential reactivity. For instance, the reaction of certain isothiazolones with primary amines can lead to the formation of thioamides through ring opening. tandfonline.com Specifically, 5-chloro-1-methylisothiazolone and 1-methylisothiazolone react with primary amines to yield thioamide derivatives. tandfonline.com This reaction is noted to be slow at room temperature but is accelerated by refluxing in ethanol (B145695) or by the addition of thiols. tandfonline.com In contrast, reactions with secondary amines can result in the formation of 5-amino-1-methylisothiazolone, indicating a different reaction pathway. tandfonline.com It is important to note that these reactions involve isothiazolone substrates, not this compound directly, but they highlight the potential for the isothiazole ring to undergo transformations in the presence of amines.

Electrophilic Reactions on the Amino Group

The amino group of this compound is susceptible to attack by various electrophiles. vulcanchem.comcolab.ws Acylation, a common electrophilic reaction, involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). This typically occurs through reaction with acyl chlorides or acid anhydrides to form amides. libretexts.org For example, isothiazol-4-amines can be quaternized at the exocyclic nitrogen atom by alkyl halides. thieme-connect.de The reactivity of the amino group is a key feature in the functionalization of this heterocycle. vulcanchem.com

Detailed research on β-amino-γ-sultams, which contain a related 4-amino-2,3-dihydro-1λ⁶-isothiazole-1,1-dioxide framework, demonstrates that carbo-electrophiles such as acetic anhydride (B1165640) and benzoyl chloride react with the amino group. researchgate.net

Table 1: Examples of Electrophilic Reactions on Amino Groups of Isothiazole Derivatives

| Reactant | Electrophile | Product Type | Reference |

| This compound | Alkyl Halide | Quaternized Amine | thieme-connect.de |

| Primary/Secondary Amine | Acyl Chloride/Acid Anhydride | Amide | libretexts.org |

| β-amino-γ-sultam | Acetic Anhydride | Acylated Amine | researchgate.net |

| β-amino-γ-sultam | Benzoyl Chloride | Acylated Amine | researchgate.net |

Formation of Diazonium Salts and Subsequent Sandmeyer Reactions

The primary amino group of this compound can be converted to a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C). libretexts.orggeeksforgeeks.orgunacademy.com The resulting isothiazolediazonium salts are often unstable but serve as valuable intermediates in various substitution reactions. libretexts.orgnih.gov

Once formed, the isothiazolediazonium salt can undergo Sandmeyer reactions, where the diazonium group is replaced by a nucleophile, often catalyzed by copper(I) salts. geeksforgeeks.orgwikipedia.org This provides a pathway to synthesize a variety of substituted isothiazoles that may not be accessible through direct substitution methods. organic-chemistry.org For example, reacting the diazonium salt of this compound with copper(I) halides can yield the corresponding haloisothiazoles. thieme-connect.de Similarly, reaction with copper(I) cyanide affords the corresponding nitrile. thieme-connect.de The Sandmeyer reaction is a versatile tool for introducing halogens, cyano groups, and other functionalities onto the isothiazole ring. wikipedia.orgvulcanchem.com

Table 2: Overview of Diazotization and Sandmeyer Reactions

| Starting Material | Reagents | Intermediate | Product | Reaction Type | Reference |

| This compound | NaNO₂, HCl (0-5°C) | Isothiazolediazonium salt | - | Diazotization | thieme-connect.degeeksforgeeks.org |

| Isothiazolediazonium salt | CuCl | 4-Chloroisothiazole | Halogenation | Sandmeyer | wikipedia.org |

| Isothiazolediazonium salt | CuBr | 4-Bromoisothiazole | Halogenation | Sandmeyer | wikipedia.org |

| Isothiazolediazonium salt | CuCN | 4-Cyanoisothiazole | Cyanation | Sandmeyer | thieme-connect.dewikipedia.org |

| Isothiazolediazonium salt | H₂O, heat | 4-Hydroxyisothiazole | Hydroxylation | - | libretexts.org |

Reactions with Sodium Azide (B81097)

The diazonium salt of this compound can react with sodium azide (NaN₃) to produce 4-azidoisothiazole. thieme-connect.de This reaction is a known method for introducing the azido (B1232118) group onto the isothiazole ring. thieme-connect.de In a related context, the reaction of isothiazole 1,1-dioxides with sodium azide has been shown to lead to ring contraction, forming a thiazete 1,1-dioxide via an isothiazolotriazole intermediate. core.ac.uk While this latter example does not involve this compound directly, it illustrates the reactivity of the isothiazole system towards azides.

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic system, which allows it to undergo electrophilic aromatic substitution reactions. thieme-connect.de However, the presence of the nitrogen and sulfur heteroatoms influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution on the Isothiazole Nucleus

Electrophilic substitution on the isothiazole ring of this compound is a potential pathway for functionalization. The amino group is a strong activating group and is ortho-, para-directing. In the case of this compound, this would direct incoming electrophiles to the C5 position.

Halogenation is a key example of electrophilic aromatic substitution. The halogenation of isothiazoles can be achieved using various halogenating agents, such as elemental halogens (e.g., bromine), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). google.com For instance, the direct bromination of certain 5-amino-3-alkylisothiazoles can lead to the formation of 5-amino-3-alkyl-4-bromoisothiazoles. google.com In the case of 4-amino-2,3-dihydro-1λ⁶-isothiazole-1,1-dioxides (β-amino-γ-sultams), heteroatom electrophiles like bromine have been shown to attack the C-5 position. researchgate.net

Ring-opening and Degradation Pathways

The stability of the isothiazole ring is a critical factor in its chemical behavior. The sulfur-nitrogen (S-N) bond within the isothiazole ring is an electrophilic center, making it susceptible to attack by nucleophiles. europa.eueuropa.eu This interaction can initiate ring-opening, which is a key step in the degradation of isothiazole derivatives. europa.eunih.gov

Strong nucleophiles, such as primary and secondary amines, as well as thiol derivatives, can facilitate the hydrolytic cleavage of the S-N bond. europa.eueuropa.eu This process leads to the formation of various degradation products. For instance, the degradation of certain isothiazolinones, which are related structures, is thought to proceed through a cascade of reactions starting with ring-opening, followed by the loss of sulfur and the formation of N-methylmalonamic acid. europa.eueuropa.eu Subsequent degradation can lead to smaller, naturally occurring molecules like malonamic, malonic, acetic, and formic acids, eventually mineralizing to carbon dioxide and methylamine. europa.eueuropa.euresearchgate.net

The degradation process can be summarized in the following stages:

Nucleophilic Attack and Ring Opening: A nucleophile attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond. europa.eueuropa.eu

Formation of Intermediate Metabolites: This initial step results in the formation of intermediate compounds such as N-methylmalonamic acid. europa.eueuropa.eu

Further Degradation: The intermediates are further broken down into simpler organic acids and eventually mineralized. europa.eueuropa.euresearchgate.net

It has been noted that the presence of impurities from manufacturing can influence the stability and degradation of commercial isothiazolinone mixtures. europa.eu

Palladium-Catalyzed Oxidative Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. In the context of isothiazole derivatives, these reactions have been utilized to create new carbon-carbon and carbon-heteroatom bonds. Specifically, 4-amino-2,3-dihydro-1λ⁶-isothiazole-1,1-dioxides have been used as starting materials for the synthesis of substituted 1λ⁶-isothiazolo[4,5-b]pyridine-1,1-dioxides through palladium-catalyzed oxidative coupling. researchgate.netnih.govcolab.ws

One notable application involves the reaction of 4-dimethylaminomethylenamino derivatives with electron-deficient olefins in the presence of a palladium catalyst, leading to the formation of functionalized pyridosultams. researchgate.net This type of reaction highlights the utility of palladium catalysis in elaborating the isothiazole scaffold.

A general strategy for the synthesis of α-aryl α-amino ketones has been developed using palladium-catalyzed oxidative cross-coupling. rsc.orgnih.gov This method involves the direct C-H oxidation of α-aminocarbonyl compounds and subsequent arylation, demonstrating the potential for creating complex molecules from simpler precursors. rsc.orgnih.gov

Condensation Reactions

The amino group of this compound and its derivatives can readily participate in condensation reactions with various electrophiles. These reactions are fundamental to building more complex molecular architectures.

For example, 4,5-diamino-3-methylisothiazole has been used as a starting material for the synthesis of novel bicyclic systems. Its reaction with diethoxymethyl acetate (B1210297) results in the formation of 3-methylimidazo[4,5-d]isothiazole. researchgate.net Similarly, 4-amino-2,3-dihydro-1λ⁶-isothiazole-1,1-dioxides can undergo condensation reactions to form 6- or 7-substituted 1λ⁶-isothiazolo[4,5-b]pyridine-1,1-dioxides. researchgate.netnih.govcolab.ws

The reactivity of the amino group is also demonstrated in its reactions with various C-electrophiles like acetic anhydride and benzoyl chloride, which affect the amino group, and heteroatom electrophiles that tend to attack the C-5 position of the isothiazole ring. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations

Role of Nucleophilic Sulfur Chains in Isothiazolone Reactions with Amines

Studies on the reaction of isothiazolones with amines have provided insights into the underlying mechanisms, highlighting the significant role of nucleophilic sulfur species. The reaction of 5-chloro-1-methylisothiazolone with primary amines typically yields a thioamide as the major product. tandfonline.com This reaction is accelerated by the presence of thiols. tandfonline.com In contrast, reaction with secondary amines leads to the formation of a 5-amino-1-methylisothiazolone. tandfonline.com

When 1-methylisothiazolone reacts with primary amines, a thioamide is also the main product. tandfonline.com The intermediacy of nucleophilic sulfur is suggested by the fact that if this reaction is conducted in the presence of a strained olefin like norbornylene, the formation of the thioamide is suppressed, and norbornane (B1196662) polysulfides are formed instead. tandfonline.com This indicates that the reaction proceeds through a pathway involving sulfur species that can be trapped.

A proposed mechanistic pathway for the reaction between an isocyanide, elemental sulfur, and an amine suggests that the amine can nucleophilically attack the sulfur ring, forming polysulfur chains. kit.edu These chains then attack the isocyanide to yield an isothiocyanate after eliminating a shorter sulfur chain. kit.edu This illustrates how amines can activate elemental sulfur to form reactive nucleophilic sulfur species. kit.edumdpi.com

The interaction between the electron-deficient sulfur atom of the isothiazolone ring and cellular components with nucleophilic groups, such as thiols in proteins, is crucial for their biological activity. researchgate.net This interaction leads to the disruption of critical metabolic pathways. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Isothiazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isothiazol-4-amine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, the proton on the isothiazole (B42339) ring typically appears as a singlet in the aromatic region. For instance, in a series of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((pyrimidin-4-yl)amino)ethoxy)-8-methyl-2H-chromen-2-ones, the C5-proton of the coumarin (B35378) ring, which is adjacent to the isothiazole substituent, resonates as a singlet around δ 6.56 ppm. acs.org The protons of the amino group (-NH₂) on the isothiazole ring would be expected to show a broad signal, and its chemical shift can be influenced by solvent and concentration. Protons on substituents attached to the amine or the isothiazole ring will have characteristic shifts depending on their electronic environment. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For complex derivatives, such as those combining isothiazole and coumarin rings, the signals are distributed over a wide range. In the example of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5,6-dichloropyrimidin-4-yl)amino)ethoxy)-8-methyl-2H-chromen-2-one, carbon signals for the isothiazole ring carbons (C3, C4, C5) are observed alongside those for the coumarin and pyrimidine (B1678525) rings. The carbons of the isothiazole ring itself are typically found in the range of δ 110-160 ppm. For this specific derivative, the spectrum showed numerous peaks, including those at δ 160.27, 159.50, 155.65, 152.68, and 147.65, corresponding to the various carbons in the complex structure. acs.org

Table 1: Representative NMR Data for an Isothiazole Derivative (Compound 4h) acs.org Compound: 4-(3,4-Dichloroisothiazol-5-yl)-7-(2-((5,6-dichloropyrimidin-4-yl)amino)ethoxy)-8-methyl-2H-chromen-2-one

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.29 (s, 1H) | Pyrimidine-H |

| 7.99 (t, 1H) | NH | |

| 7.24 (d, 1H) | Coumarin-H | |

| 7.08 (d, 1H) | Coumarin-H | |

| 6.56 (s, 1H) | Coumarin C5-H | |

| 4.30 (t, 2H) | O-CH₂ | |

| 3.87 (q, 2H) | N-CH₂ | |

| 2.17 (s, 3H) | CH₃ |

| ¹³C NMR | 160.27, 159.50, 159.44, 155.65, 155.54, 154.97, 152.68, 147.65, 143.46, 125.45, 121.69, 115.19, 113.87, 111.00, 110.41, 109.32, 67.06, 40.69, 8.40 | Various carbons of the coumarin, pyrimidine, and isothiazole moieties |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a compound's molecular formula. researchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The mass spectral behavior of isothiazoles has been studied to determine how substitution patterns affect fragmentation. rsc.org In modern synthetic chemistry, HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and provides a clear signal for the protonated molecule [M+H]⁺. acs.org The excellent agreement between the calculated and experimentally found mass provides definitive proof of the compound's identity. acs.orgacs.org

Table 2: HRMS (ESI) Data for Selected Isothiazole Derivatives acs.org

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 4d | C₂₂H₁₈Cl₂FN₄O₃S | 507.0460 | 507.0465 |

| 4h | C₁₉H₁₃Cl₄N₄O₃S | 516.9462 | 516.9460 |

| 4i | C₂₁H₁₈Cl₃N₄O₃S | 511.0165 | 511.0159 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of the amine group and the aromatic-like isothiazole ring.

The most prominent features for a primary amine (-NH₂) are the N-H stretching vibrations. Primary amines typically show two distinct bands in the region of 3500–3300 cm⁻¹ due to asymmetric and symmetric stretching modes. libretexts.org Aromatic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations from the isothiazole ring are expected in the 1650–1450 cm⁻¹ region. The C-N stretching absorption for aromatic amines typically appears between 1350 cm⁻¹ and 1200 cm⁻¹. libretexts.org

X-ray Crystallography of Key Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For complex molecules containing an isothiazole ring, this technique is invaluable. For example, the crystal structure of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5,6-dichloropyrimidin-4-yl)amino)ethoxy)-8-methyl-2H-chromen-2-one (compound 4h ) was determined by X-ray diffraction. acs.org The analysis confirmed the molecular structure and provided key stereochemical details. It revealed that the coumarin ring system is essentially planar. A significant finding was the dihedral angle of 55.1° between the planes of the coumarin and isothiazole moieties. acs.org Furthermore, the analysis identified an intermolecular N–H···O hydrogen bond between the amino group and a carbonyl oxygen on the pyranone ring of an adjacent molecule, which influences the crystal packing. acs.org Such detailed structural insights are critical for understanding structure-activity relationships.

Computational Chemistry and Theoretical Studies on Isothiazol 4 Amine Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules (ligands) and their macromolecular targets, such as proteins.

Ligand-Protein Interactions (e.g., Complex I NADH Oxidoreductase)

Molecular docking studies have been pivotal in elucidating the mechanism of action for certain isothiazole-containing compounds. For instance, a series of 6-isothiazol-5-ylpyrimidin-4-amine derivatives were designed as potential fungicides targeting the Complex I NADH oxidoreductase, a crucial enzyme in the fungal respiratory chain. nih.gov Docking simulations suggested that these compounds, such as T23, likely share the same mode of action as the known fungicide diflumetorim (B165605) by interacting with this enzyme. nih.gov

Similarly, in a study of pyrimidine (B1678525) amine-containing isothiazole (B42339) coumarins, molecular docking indicated that the most active compounds, 4b and 4d, may have interactions with Complex I NADH oxidoreductase that are comparable to those of diflumetorim. figshare.comnih.govresearchgate.net Specifically, the docking analysis of compound 4b revealed that the amino group of the pyrimidine ring forms a hydrogen bond with the amino acid residue Tyr184, an interaction also observed with diflumetorim. acs.org This interaction is considered significant for the compound's fungicidal activity.

Further research on isothiazole derivatives as inhibitors of HCV NS5B polymerase has also employed molecular docking to understand their binding modes. nih.gov These simulations revealed that the interactions between the inhibitors and the active site of the NS5B protein are characterized by hydrophobic interactions, hydrogen bonds, carbon-hydrogen bonds, and electrostatic interactions. nih.gov

Binding Affinities and Orientations

Binding affinity, often expressed as a docking score or binding energy, is a critical parameter derived from molecular docking simulations that estimates the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

In the investigation of 6-isothiazol-5-ylpyrimidin-4-amine derivatives, while the specific binding affinity values were not detailed, the study noted that compound T23 exhibited an approximately twofold lower inhibition potency against R. solani complex I NADH oxidoreductase compared to diflumetorim, suggesting a difference in their binding efficiencies. nih.gov

For the pyrimidine amine-containing isothiazole coumarins, the docking results for compounds 4b and diflumetorim with Complex I NADH oxidoreductase showed binding energies of -7.73 kcal/mol and -7.53 kcal/mol, respectively. acs.org These similar binding energies support the hypothesis that they share a comparable mechanism of action. nih.govacs.org

The following table summarizes the binding affinities of selected isothiazole analogs with their target protein.

| Compound/Drug | Target Protein | Binding Affinity (kcal/mol) |

| Compound 4b | Complex I NADH oxidoreductase | -7.73 |

| Diflumetorim | Complex I NADH oxidoreductase | -7.53 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. These methods are used to compute various molecular properties that correlate with biological activity.

Density Functional Theory (DFT) Calculations

DFT calculations have been widely applied to study isothiazole and its derivatives. researchgate.netrsc.org These calculations are used to optimize the molecular geometry and to determine various electronic properties. nih.govmdpi.com For example, DFT was used to rationalize the fungicidal activity of pyrimidine amine-containing isothiazole coumarins and to analyze the electronic structure of isothiazole derivatives designed as HCV polymerase inhibitors. nih.govnih.gov

In a study on thiazole-based Schiff base derivatives, DFT calculations were performed using the Gaussian 09 software package to analyze their electronic properties. nih.gov Similarly, for a series of 3-substituted 4,5-dichloroisothiazoles, DFT calculations were employed to analyze their noncovalent interactions. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity.

In studies of thiazole-bearing sulfonamide analogs, FMO analysis was conducted to gain insights into their electronic properties. mdpi.com For isothiazole derivatives, a smaller HOMO-LUMO energy gap is often associated with higher chemical reactivity. researchgate.net For instance, in one study, 3,5-dimethyl isothiazole was predicted to be more reactive than other dimethyl-substituted analogs due to its smaller HOMO-LUMO energy gap. researchgate.net

The formation of conjugates between cisplatin (B142131) and isothiazole derivatives was found to alter the FMO distribution, with the LUMO becoming localized on the isothiazole heterocycle. nih.gov This shift suggests that the isothiazole part of the conjugate is the preferred site for interaction with nucleophilic targets like DNA. nih.gov

The table below presents the HOMO, LUMO, and energy gap values for selected thiazole-bearing sulfonamide analogs. mdpi.com

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -8.36 | -0.46 | 7.91 |

| 2 | 7.92 | ||

| 15 | -8.38 | ||

| 21 | -6.62 |

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govphyschemres.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 3-substituted 4,5-dichloroisothiazoles, MEP surfaces were calculated to analyze their interaction patterns. rsc.org In one case, the maximum positive potential was located at the NH group, while the minimum was at a keto oxygen atom, indicating their roles as hydrogen bond donors and acceptors, respectively. rsc.org

Mulliken charge analysis is another method used to determine the partial atomic charges in a molecule, providing insights into the intramolecular charge transfer and the electron-donating or -accepting nature of different atoms. irjweb.com In a thiazole (B1198619) derivative, atoms with more negative charges, such as nitrogen and certain carbon atoms, are identified as centers that can more easily donate electrons. irjweb.com

Biological and Pharmacological Activity Profiles of Isothiazol 4 Amine Derivatives

Antimicrobial Activity

Isothiazole (B42339) derivatives have demonstrated a broad spectrum of antimicrobial properties, positioning them as significant compounds in the development of new therapeutic and agricultural agents. Their efficacy spans across various microorganisms, including bacteria, fungi, and viruses, which is attributed to their unique chemical structures that can be modified to enhance activity against specific pathogens.

Antibacterial Efficacy against Gram-positive and Gram-negative Bacteria

Derivatives of isothiazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Studies have revealed that these compounds can be effective against challenging bacterial strains. For instance, some thiazolin-4-one derivatives have demonstrated better minimum inhibitory concentration (MIC) values against Staphylococcus aureus than the antibiotic moxifloxacin (B1663623). nih.gov The antibacterial action of isothiazolinones is attributed to their ability to penetrate the cell and interfere with essential cellular processes. tandfonline.com

Research into 2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives has indicated that their effectiveness can be influenced by the chemical groups attached to the phenyl ring. researchgate.net Compounds with electron-withdrawing groups at the 4-position of the phenyl ring tend to be more active against Gram-positive bacteria, while those with piperazine (B1678402) derivatives show greater activity against Gram-negative bacteria. researchgate.net Similarly, a series of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides showed significant antibacterial activity against Gram-positive bacteria like S. aureus and E. faecalis, but were less effective against Gram-negative bacteria such as E. coli and K. pneumoniae. researchgate.net

The following table summarizes the antibacterial activity of selected isothiazole derivatives:

| Derivative Type | Bacterial Strain(s) | Observed Activity |

| Thiazolin-4-ones | Staphylococcus aureus | Better MIC values than moxifloxacin nih.gov |

| Thiazolin-4-ones | Escherichia coli ATCC 25922 | Moderate antibacterial activity (14–22 mm inhibition zone) nih.gov |

| 2-(4-substituted phenyl)-3(2H)-isothiazolones | Gram-positive bacteria | More active with electron-withdrawing groups researchgate.net |

| 2-(4-substituted phenyl)-3(2H)-isothiazolones | Gram-negative bacteria | More active with piperazine derivatives researchgate.net |

| 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles | S. aureus, E. fecalis | Significant activity researchgate.net |

| 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles | E. coli, K. pneumoniae | Less active researchgate.net |

Antifungal Efficacy

Isothiazole derivatives have been extensively studied for their potent antifungal properties against a wide range of phytopathogenic and human-pathogenic fungi.

Numerous studies have demonstrated the efficacy of isothiazole derivatives against a variety of fungal species. For example, a series of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin (B35378) derivatives displayed good fungicidal activity against Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Fusarium graminearum, Physalospora piricola, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.govacs.orgresearchgate.net Specifically, compounds designated as 4b and 4d in one study showed higher inhibitory activity against R. solani than the commercial fungicide diflumetorim (B165605). nih.govresearchgate.net

Similarly, 6-isothiazol-5-ylpyrimidin-4-amine-containing compounds exhibited high inhibitory activity against Rhizoctonia solani. acs.orgnih.gov Certain N-acyl-N-arylalaninate derivatives of 3,4-dichloroisothiazole inhibited the growth of B. cinerea, R. solani, and S. sclerotiorum by more than 60%. mdpi.com Furthermore, some psoralen (B192213) derivatives containing sulfonohydrazide moieties showed good fungicidal activity against Botrytis cinerea, Cercospora arachidicola, and Physalospora piricola. nih.gov The antifungal activity of 4-amino-3-methyl-1-phenylpyrazolo-(3,4-c)isothiazole has been noted against Trichophyton rubrum. researchgate.net

The table below presents a summary of the antifungal activity of various isothiazole derivatives against specific fungal strains.

| Derivative Class | Fungal Strain(s) | Key Findings |

| 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarins | Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Fusarium graminearum, Physalospora piricola, Rhizoctonia solani, Sclerotinia sclerotiorum | Displayed good fungicidal activity. nih.govacs.orgresearchgate.net Compounds 4b and 4d were more active against R. solani than diflumetorim. nih.govresearchgate.net |

| 6-Isothiazol-5-ylpyrimidin-4-amine-containing compounds | Rhizoctonia solani | High inhibitory activity with EC50 values between 2.20 and 23.85 μg/mL. acs.orgnih.gov |

| 3,4-dichloroisothiazole N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Over 60% inhibition of radial growth. mdpi.com |

| Psoralen derivatives with sulfonohydrazide | Botrytis cinerea, Cercospora arachidicola, Physalospora piricola | Good fungicidal activity with EC50 values of 12.49, 13.22, and 12.12 μg/mL, respectively. nih.gov |

| 4-amino-3-methyl-1-phenylpyrazolo-(3,4-c)isothiazole | Trichophyton rubrum | Induces remarkable growth reduction and morphogenetic anomalies. researchgate.net |

| Pyrazole-amide-isothiazole derivatives | Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum | Broad-spectrum inhibitory activities. researchgate.net |

| Cysteine derivatives | Cercospora arachidicola, Alternaria solani, Physalospora piricola | Exhibited higher antifungal activities than commercial fungicides. mdpi.com |

While the direct inhibition of ergosterol (B1671047) synthesis by isothiazol-4-amine derivatives is not extensively detailed in the provided context, the broader class of azole-containing fungicides, which share heterocyclic nitrogen-containing rings, are well-known inhibitors of this pathway. For instance, certain 1,2,4-triazole (B32235) derivatives have been shown to exhibit strong binding affinity to 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.gov This suggests that isothiazole derivatives with similar structural features could potentially act through a comparable mechanism, though specific research on this compound derivatives in this context is needed for confirmation.

Antiviral Activity

Isothiazole derivatives have also emerged as promising candidates for antiviral drug development, with activity reported against a range of viruses.

Research has shown that certain isothiazole derivatives are effective against both RNA and DNA viruses. nih.gov For instance, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate have demonstrated high selectivity indexes for poliovirus 1. nih.govresearchgate.net

In the context of Human Immunodeficiency Virus (HIV), 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB) and HIV-2 (ROD). researchgate.net The free thiol group at the 3-position of the isothiazole ring appears to be crucial for this anti-HIV activity. researchgate.net

Furthermore, isothiazole derivatives have shown a broad spectrum of action against picornaviruses. nih.gov Some derivatives have also been found to be active against the tobacco mosaic virus (TMV). For example, a series of thiazolidine-4-carboxylic acids, derived from the structure of cysteine, exhibited moderate to excellent activities against TMV. mdpi.com

The following table summarizes the antiviral activity of selected isothiazole derivatives:

| Derivative | Virus | Observed Activity |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | High selectivity index (223) nih.govresearchgate.net |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | High selectivity index (828) nih.govresearchgate.net |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB), HIV-2 (ROD) | Inhibits replication researchgate.net |

| Thiazolidine-4-carboxylic acids | Tobacco Mosaic Virus (TMV) | Moderate to excellent antiviral activity mdpi.com |

Anticancer and Antitumor Properties

Isothiazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant potential as anticancer and antitumor agents. researchgate.netontosight.aiontosight.ai Research has shown that various molecules incorporating the isothiazole fragment are bioactive substances with notable anticancer activity. researchgate.net

Synthetic derivatives of isothiazole have been evaluated for their antiproliferative effects across numerous cancer cell lines. For instance, new 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives have been synthesized and tested, revealing anticancer activity. researchgate.net Certain compounds from this series exhibited high selectivity, particularly against leukemia and colon cancer cell lines. researchgate.net Specifically, they demonstrated significant inhibition of proliferation in human biphenotypic B cell myelomonocytic leukemia (MV4-11) and both doxorubicin-sensitive (LoVo) and resistant (LoVo/DX) human colon adenocarcinoma cell lines. researchgate.net

Similarly, the synthesis and screening of 4-aminothiazol-2(5H)-one derivatives have identified compounds with low to moderate, yet significantly selective, anticancer activity against various cancer cell lines, including those for leukemia (CCRF-CEM, RPMI-8226), CNS cancer (U251), renal cancer (RFX 393), and ovarian cancer (OVCAR). nih.gov Notably, (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one were among the most active in these screenings. nih.gov

The antitumor potential of thiazolo[4,5-d]pyrimidine (B1250722) analogues has also been investigated. One such compound, 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, displayed potent and broad-spectrum cytotoxic action against the NCI-60 cancer cell line panel, with a 50% growth inhibition concentration (GI₅₀) mean graph midpoint of 2.88 µM. nih.gov Its IC₅₀ values against HCT-116 colorectal carcinoma and WI-38 human lung fibroblast cell lines were 5.33 µM and 21.69 µM, respectively. nih.gov Furthermore, some benzothiazole (B30560) derivatives are recognized as antitumor compounds. mdpi.com

The mechanism of action for many of these derivatives is linked to the inhibition of crucial enzymes and pathways involved in cancer progression, such as tyrosine kinases and B-RAF enzymes. frontiersin.org

Table 1: Anticancer Activity of Selected Isothiazole Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Activity |

|---|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Not specified | Leukemia (MV4-11), Colon (LoVo, LoVo/DX) | High selectivity and inhibition of proliferation. researchgate.net |

| 4-Aminothiazol-2(5H)-one derivatives | (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one, (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM, RPMI-8226), CNS (U251), Renal (RFX 393), Ovarian (OVCAR) | Highest levels of activity among tested compounds. nih.gov |

Anti-inflammatory Effects

The isothiazole scaffold is a key feature in many compounds developed for their anti-inflammatory properties. researchgate.netontosight.airesearchgate.net Derivatives of isothiazole have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenase (COX). researchgate.netptfarm.plmedwinpublishers.com

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated as selective COX-2 inhibitors. brieflands.com All tested compounds in this series (6a-g) were potent and selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values ranging from 0.08 to 0.16 µM. brieflands.com The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) was identified as a particularly potent and selective COX-2 inhibitor with an IC₅₀ for COX-2 of 0.08 µM and a selectivity index greater than 1250. brieflands.com

In another study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to possess moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin. nih.gov These compounds were identified as selective COX-1 inhibitors, with the residue Arg 120 in the enzyme's active site being crucial for their activity. nih.gov

Furthermore, the combination of an indole (B1671886) ring with an imidazole[2,1-b]thiazole has yielded derivatives with potent anti-inflammatory effects. rsc.org These compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org

Other research has focused on thiazole (B1198619) and oxazole (B20620) substituted benzothiazole derivatives. nih.gov Compound 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was found to be more active than the reference drug at a dose of 50 mg/kg p.o. in carrageenan-induced paw edema models. nih.gov

Table 2: Anti-inflammatory Activity of Selected Isothiazole Derivatives

| Compound Class | Specific Derivative(s) | Mechanism/Target | Key Findings |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | Selective COX-2 Inhibition | Potent and selective COX-2 inhibitor (IC₅₀ = 0.08 µM). brieflands.com |

| Thiazolidinone derivatives | 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Selective COX-1 Inhibition | Activity dependent on substituent nature and position; superior to naproxen. nih.gov |

| Indole-benzimidazole-thiazole hybrids | Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of Pro-inflammatory Cytokines | Effectively inhibited LPS-induced NO, IL-6, and TNF-α production. rsc.org |

Immunological Activity

Certain isothiazole derivatives have been shown to possess significant immunosuppressive properties. ptfarm.pl Early studies on 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives revealed that introducing an aminoacylamine group at position 5 and a lipophilic ester group at position 4 resulted in immunological activity. ptfarm.pl One compound in this series, which possessed a p-phenetidine (B124905) residue, was found to be particularly immunosuppressive. ptfarm.pl

More recent research has explored related heterocyclic systems. For example, a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and tested for immunosuppressive properties. nih.gov These compounds inhibited the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.gov The derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was selected for further study due to its strong antiproliferative activity and lack of toxicity. nih.gov This compound was found to inhibit LPS-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures and induce apoptosis in Jurkat cells, suggesting a proapoptotic mechanism for its immunosuppressive action. nih.gov

Additionally, the structural similarity of some isothiazole-related compounds, like 7-amino-oxazolo[5,4-d]pyrimidines, to purine (B94841) analogs suggests a potential for immunosuppressive activity. nih.gov A related benzo[d]imidazo[2,1-b]thiazole derivative with a phenol (B47542) group has also been reported to show immunosuppressive activity. mdpi.com

Table 3: Immunosuppressive Activity of Selected Heterocyclic Derivatives

| Compound Class | Specific Derivative(s) | In Vitro Model | Key Findings |

|---|---|---|---|

| 5-Amino-3-methyl-4-isothiazolecarboxylic acid derivatives | Compound with p-phenetidine residue (3e) | Humoral immune response and delayed-type hypersensitivity in mice | Particularly immunosuppressive. ptfarm.pl |

Enzyme Inhibition Studies

The thioredoxin (Trx) system, particularly the enzyme thioredoxin reductase (TrxR), is a critical target for drug development, especially in cancer and infectious diseases. tandfonline.com Several isothiazole and related heterocyclic derivatives have been identified as potent inhibitors of this system.

Ebsulfur, a benzisothiazolone and sulfur analog of ebselen, is a potent and irreversible inhibitor of trypanothione (B104310) reductase (TryR) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. diva-portal.orgnih.gov TryR is an essential enzyme in the parasite's unique thiol redox system, which is analogous to the thioredoxin system in mammals. diva-portal.org The inhibition of TryR by ebsulfur is NADPH-dependent and leads to increased intracellular reactive oxygen species, ultimately causing parasite death. diva-portal.orgnih.gov

In the context of cancer therapy, the TrxR system is a viable target. tandfonline.com Fluorinated benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienones have been evaluated for their inhibitory activity against the thioredoxin signaling system and showed antiproliferative activity in human cancer cell lines. tandfonline.com Furthermore, certain small molecule inhibitors of TrxR can lead to the formation of a "selenium compromised thioredoxin reductase-derived apoptotic protein" (SecTRAP), which has pro-oxidant and cell-killing functions beyond simple enzyme inhibition. google.com

Table 4: Inhibition of Thioredoxin Reductase and Related Enzymes

| Compound | Target Enzyme | Organism/Cell Line | Key Findings |

|---|---|---|---|

| Ebsulfur | Trypanothione Reductase (TryR) | Trypanosoma brucei | Potent, irreversible, NADPH-dependent inhibitor; leads to parasite death. diva-portal.orgnih.gov |

Isothiazole derivatives have been extensively studied as inhibitors of various proteases, particularly serine proteases, which are implicated in a wide range of diseases. medwinpublishers.comwipo.intresearchgate.net

Derivatives of isothiazolidin-3-one-1,1-dioxide and 3-oxo-1,2,5-thiadiazolidine-1,1-dioxide have been shown to inhibit the activity of serine proteases, making them useful as potential anti-inflammatory and anti-metastatic agents. wipo.intresearchgate.net Similarly, pseudosaccharin amine derivatives have been investigated as potential inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory diseases. uni-greifswald.de

In the field of antiviral research, benz[d]isothiazol-3(2H)-one derivatives have been developed as inhibitors of the Dengue virus NS2B-NS3 protease, which is essential for viral replication. nih.govnih.gov A series of N-substituted 1,2-benzisothiazol-3(2H)-ones were synthesized and found to bind near the protease's catalytic triad (B1167595) with IC₅₀ values in the micromolar range. nih.gov Specifically, click chemistry-derived benz[d]isothiazol-3(2H)-one derivatives also showed noteworthy inhibitory activity against this protease, with one representative inhibitor (7n) having a Kᵢ of 4.77 µM. nih.gov

Table 5: Protease Inhibition by Isothiazole Derivatives

| Compound Class | Target Protease | Significance | Key Findings |

|---|---|---|---|

| Isothiazolidin-3-one-1,1 dioxide derivatives | Serine Proteases | Anti-inflammatory, Anti-metastatic | Effective inhibitors of serine protease activity. wipo.intresearchgate.net |

| Benz[d]isothiazol-3(2H)-one derivatives | Dengue Virus NS2B-NS3 Protease | Antiviral | Inhibitory activity in the micromolar range; Kᵢ of 4.77 µM for compound 7n. nih.govnih.gov |

Inhibition of Aldose Reductase

Aldose reductase (ALR2) is the primary enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of long-term diabetic complications. units.it Consequently, inhibitors of aldose reductase are a significant area of research for managing these conditions. units.itunipi.it Acetic acid derivatives of naphtho[1,2-d]isothiazole (NiT) have been synthesized and identified as a novel class of ALR2 inhibitors. acs.orgnih.gov

Initial studies revealed that the parent compound, a naphtho[1,2-d]isothiazole acetic acid derivative (Compound 11), demonstrated a moderate inhibitory activity with an IC50 value of 10 μM. nih.gov Structure-activity relationship (SAR) studies showed that introducing a second carboxylic group at the 4-position of the naphthoisothiazole ring could enhance the inhibitory potency by two orders of magnitude. acs.orgnih.gov Specifically, compounds 13 and 14, which feature this additional carboxylic group, exhibited significantly lower IC50 values of 0.55 μM and 0.14 μM, respectively. nih.gov This suggests that while the 2-acetic acid group is crucial for pharmacophoric recognition by the enzyme, the 4-carboxylic moiety plays a valuable accessory role in enhancing binding and inhibition. nih.gov

Further investigation into the SAR of this series demonstrated that replacing the acetic acid function with an apolar group resulted in either inactive or poorly active compounds, confirming the importance of the acidic group for enzyme inhibition. nih.gov The most potent of these derivatives proved to be selective for aldose reductase (ALR2) over other related enzymes such as aldehyde reductase, sorbitol dehydrogenase, and glutathione (B108866) reductase. acs.orgnih.gov Docking simulations of compounds 13 and 14 within the ALR2 crystal structure have provided a theoretical binding model that aligns with the observed SAR. acs.orgnih.gov A prodrug approach was also explored, where the isopropyl ester of compound 14 was effective in preventing cataract development in galactosemic rats. acs.orgnih.gov

| Compound | Description | IC50 (μM) |

|---|---|---|

| 11 | Parent Naphtho[1,2-d]isothiazole acetic acid | 10 |

| 13 | Derivative with a second carboxylic group at position 4 | 0.55 |

| 14 | Derivative with a second carboxylic group at position 4 | 0.14 |

Inhibition of Complex I Reduced Nicotinamide Adenine Dinucleotide (NADH) Oxidoreductase

Mitochondrial Complex I, or NADH:ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain, central to cellular energy production. ontosight.aiscbt.com Inhibitors of this complex can disrupt ATP synthesis and are being investigated for various applications, including as fungicides. ontosight.aiacs.orgnih.gov A series of 6-isothiazol-5-ylpyrimidin-4-amine derivatives have been designed and synthesized as potential new fungicides targeting Complex I. acs.orgnih.gov This design was achieved by splicing substructures from known compounds diflumetorim and isotianil. acs.orgnih.gov

In vitro fungicidal assays demonstrated that several of these compounds have high inhibitory activity against the plant pathogen Rhizoctonia solani. acs.orgnih.gov Specifically, compounds designated T17 through T24 showed effective concentration (EC50) values ranging from 2.20 to 23.85 μg/mL. acs.orgnih.gov This level of activity is comparable or superior to the lead compound diflumetorim, which has an EC50 of 19.80 μg/mL. acs.orgnih.gov

In vivo testing against other fungal species revealed varied efficacy. At a concentration of 200 μg/mL, compounds T7 and T21 were the most effective against Pseudoperonospora cubensis, while compound T23 showed the highest inhibition against Sphaerotheca fuliginea. nih.gov Further mechanistic studies on compound T23 indicated that its potency against R. solani complex I NADH oxidoreductase was approximately half that of diflumetorim. acs.orgnih.gov Molecular docking and transcriptomic analyses suggest that T23 and diflumetorim share the same mode of action by targeting NADH oxidoreductase. acs.orgnih.gov

| Compound Series | EC50 Range (μg/mL) |

|---|---|

| T17 - T24 | 2.20 - 23.85 |

| Diflumetorim (Lead Compound) | 19.80 |

Inhibition of c-Jun N-terminal kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that play a critical role in cellular responses to stress, and are implicated in inflammatory diseases and metabolic disorders like insulin (B600854) resistance. nih.govscispace.com Research into JNK inhibitors has led to the discovery of compounds that are substrate competitive, binding to the docking site of the kinase rather than the ATP-binding site. nih.gov

Structure-activity relationship (SAR) studies have been conducted on a series of novel JNK inhibitors, with some initial hit compounds featuring a thiazole ring. nih.govscispace.com One study identified a lead compound (compound 12) containing a 5-nitro-thiazole group. nih.gov The SAR for this series was found to be very specific; replacing the thiazole with a thiophene (B33073) resulted in a decrease in activity, and changing the nitro group on the thiazole to a carboxyl group was not tolerated. nih.gov Although subsequent optimization led to a more potent thiadiazole series, the initial findings highlighted the specific electronic and structural requirements of the thiazole moiety for JNK inhibition. nih.govscispace.com

Another line of research identified a different thiazole-containing JNK inhibitor, BI-78D3, which was designed to block the interaction between JNK and the scaffolding protein JIP1. pnas.org The SAR for this compound was notably sharp. pnas.org Replacing the thiazole ring in BI-78D3 with a thiofuran ring (to create compound BI-83C11) led to a complete loss of activity, demonstrating the critical role of the thiazole structure in the compound's inhibitory function. pnas.org

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Inhibitors of this enzyme are of interest for treating infections caused by these pathogens. nih.gov Various heterocyclic compounds, including those with a thiazole core, have been investigated for their antiurease properties. researchgate.netsci-hub.se

A series of hydrazine (B178648) clubbed 1,3-thiazole derivatives were synthesized and evaluated for their urease inhibitory potential. researchgate.net Several of these compounds demonstrated outstanding inhibitory properties, with IC50 values significantly more potent than the standard drug thiourea (B124793) (IC50 = 9.30 ± 0.20 µM). researchgate.net For example, compounds 1, 2, and 4 in the series showed IC50 values of 6.30 ± 0.80 µM, 5.10 ± 0.40 µM, and 5.90 ± 0.50 µM, respectively. researchgate.net

In another study, hybrid compounds featuring a thiazole-thiazolidinone structure were synthesized and tested as inhibitors of urease. tandfonline.comnih.gov One compound from this series, which included a trifluoromethyl substitution, emerged as an excellent inhibitor of the urease enzyme. tandfonline.com Molecular docking studies suggest that potent compounds in these series establish favorable binding orientations within the active site of the urease enzyme. researchgate.nettandfonline.com The structure-activity relationship analysis indicated that the presence of electron-withdrawing substituents on the thiazole derivatives tended to enhance their inhibitory potency. researchgate.net

| Compound | IC50 (μM) |

|---|---|

| 1 | 6.30 ± 0.80 |

| 2 | 5.10 ± 0.40 |

| 4 | 5.90 ± 0.50 |

| 5 | 8.20 ± 0.10 |

| 6 | 8.90 ± 0.60 |

| Thiourea (Standard) | 9.30 ± 0.20 |

Receptor Modulation

5-Hydroxytryptamine Receptor Antagonism

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a diverse group of receptors that mediate a wide range of physiological and neuropsychiatric functions. Antagonists of specific 5-HT receptor subtypes are used to treat various disorders. Isothiazole derivatives have been identified as effective antagonists for several 5-HT receptors.

A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives were synthesized and evaluated as potential atypical antipsychotic agents. acs.org These compounds were tested for their binding affinity to dopamine (B1211576) D2 and serotonin 5-HT2A receptors. acs.org Many of the analogues showed potent in vitro and in vivo activities, with one compound, 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride (also known as 1192U90 or anthranilamide 77), demonstrating a superior pharmacological profile as a D2/5-HT2A antagonist and being selected for further clinical evaluation. acs.org

Other research has identified isothiazole derivatives with selectivity for different 5-HT receptor subtypes. For example, the compound N-(1-methyl-5-indolyl)-N'-(3-methylisothiazol-5-yl)urea (SB-204741) has been characterized as a 5-HT2B receptor antagonist. nih.gov This compound was used in pharmacological studies to differentiate the roles of various 5-HT receptors, where it did not block the antinociceptive effects mediated by 5-HT2A and 5-HT3 receptors, confirming its selectivity for the 5-HT2B subtype. nih.gov

Competitive Antagonism of Insect GABA Receptors

Ionotropic γ-aminobutyric acid (GABA) receptors in insects are well-established targets for insecticides. researchgate.netacs.org Competitive antagonists that block these receptors offer a promising mechanism for the development of new pest control agents. researchgate.net The 3-isothiazolol scaffold, a derivative of isothiazole, has served as a lead structure for creating novel insect GABA receptor antagonists. researchgate.netacs.org

One series of compounds, 4-substituted 5-(4-piperidyl)-3-isothiazolols, were developed from the partial agonist Thio-4-PIOL. researchmap.jpnih.gov While Thio-4-PIOL itself showed weak antagonism, introducing bicyclic aromatic substituents at the 4-position of the isothiazole ring significantly enhanced antagonistic activity. researchmap.jpnih.gov The 2-naphthyl and 3-biphenylyl analogs were particularly potent, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. nih.gov The 2-naphthyl analog was shown to induce a parallel rightward shift in the GABA concentration-response curve, which is characteristic of competitive antagonism. researchmap.jpnih.gov

Another novel series of 4-aryl-5-(4-pyridinyl)-3-isothiazolol (4-API) analogs also demonstrated potent antagonistic activity against GABA receptors from the housefly (Musca domestica) and the common cutworm (Spodoptera litura). researchgate.netacs.org The most potent compound in this series was the 4-(1,1'-biphenyl) analog, which exhibited IC50 values of 7.1 μM against M. domestica receptors and 9.9 μM against S. litura receptors. researchgate.netacs.org This analog also showed significant insecticidal activity against S. litura larvae. acs.org Molecular docking studies suggest that π-π stacking interactions between the compound and specific tyrosine residues in the receptor's binding site are important for its high antagonism. researchgate.netacs.org

| Compound | Target Species | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(1,1'-biphenyl)-5-(4-pyridinyl)-3-isothiazolol | Musca domestica | 7.1 μM | researchgate.netacs.org |

| 4-(1,1'-biphenyl)-5-(4-pyridinyl)-3-isothiazolol | Spodoptera litura | 9.9 μM | researchgate.netacs.org |

| 4-(2-naphthyl)-5-(4-piperidyl)-3-isothiazolol | Insect GABA Receptors | Low micromolar range | researchmap.jpnih.gov |